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molecular formula C7H8BrFN2 B8319737 5-Bromo-6-fluoro-N,N-dimethyl-2-pyridinamine

5-Bromo-6-fluoro-N,N-dimethyl-2-pyridinamine

Cat. No. B8319737
M. Wt: 219.05 g/mol
InChI Key: JNHAZCBYLGTZLC-UHFFFAOYSA-N
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Patent
US09394285B2

Procedure details

To a solution of potassium methoxide (25% in methanol, 74.2 mL, 251 mmol) was added Intermediate (5-bromo-6-fluoro-pyridin-2-yl)-dimethyl-amine (18.36 g, 83.8 mmol). The reaction was stirred at reflux for 3 h before cooling to room temperature. The contents were poured into a solution of saturated ammonium chloride (500 mL) and this was extracted with ethyl acetate (3×300 mL). The combined organics were washed with brine (250 mL), dried over MgSO4, filtered, and concentrated in vacuo to afford desired product as an oil that solidified upon standing to give an off white/yellow solid (18.3 g, 95% yield). 1H NMR (CDCl3, 400 MHz) 5=7.49 (d, J=8.59 Hz, 1 H) 5.95 (d, J=8.59 Hz, 1 H) 3.96 (s, 3 H) 3.05 (s, 6 H); MS (FID)=230.1 (M)+.
Name
potassium methoxide
Quantity
74.2 mL
Type
reactant
Reaction Step One
Quantity
18.36 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O-:2].[K+].[Br:4][C:5]1[CH:6]=[CH:7][C:8]([N:12]([CH3:14])[CH3:13])=[N:9][C:10]=1F>[Cl-].[NH4+]>[Br:4][C:5]1[CH:6]=[CH:7][C:8]([N:12]([CH3:14])[CH3:13])=[N:9][C:10]=1[O:2][CH3:1] |f:0.1,3.4|

Inputs

Step One
Name
potassium methoxide
Quantity
74.2 mL
Type
reactant
Smiles
C[O-].[K+]
Name
Quantity
18.36 g
Type
reactant
Smiles
BrC=1C=CC(=NC1F)N(C)C
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
this was extracted with ethyl acetate (3×300 mL)
WASH
Type
WASH
Details
The combined organics were washed with brine (250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=NC1OC)N(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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